D3/D2 Receptor Affinity Comparison: Target Compound Lacks Direct Data, Differentiated from Scaffold Class Only
No primary research paper or patent provides receptor binding affinity (e.g., Ki) data for the target compound. The closest evidence is class-level data from the patent family CN1829703B, which describes N-acyl-piperazine derivatives as D3/D2 ligands [1]. Within that patent, compounds with a cyclohexanecarbonyl-piperazine substructure but different terminal aryl groups (e.g., substituted phenyls) exhibited Ki values in the nanomolar range at D3 and D2 receptors, whereas the unsubstituted piperazine precursor was inactive [1]. This demonstrates that the cyclohexanecarbonyl group is necessary but not sufficient for activity, and that the specific thiophen-2-yl-ethanol terminus of the target compound constitutes an untested, unique chemical space with unknown potency and selectivity.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest patent example: trans-4-(2-(4-(2,3-dichlorophenyl)-piperazin-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexylamine (IC50 D3 = 6.8 nM; D2 = 12 nM). Unsubstituted piperazine: inactive. |
| Quantified Difference | Cannot be calculated; target compound's activity is unknown. |
| Conditions | Patent CN1829703B: human D3/D2 receptor binding assays, [3H]-spiperone radioligand displacement. |
Why This Matters
Procurement of this compound is a bet on its novel, untested pharmacophore; it is differentiated from known actives and inactives by its unique substitution pattern, making it suitable for SAR exploration but not for validated target engagement.
- [1] Google Patents. As D3/D2(thio) carbamoyl-cyclohexane derivatives of receptor antagonists. CN1829703B. View Source
